

Y12196: A Comparative Performance Analysis Against Fungal Pathogens

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Compound of Interest

Compound Name: Y12196

Cat. No.: B13902968

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent **Y12196**, a novel succinate dehydrogenase inhibitor (SDHI), against wild-type and mutant fungal strains. The information presented herein is based on available experimental data to objectively assess its performance relative to other antifungal compounds.

Introduction to Y12196

Y12196 is a next-generation succinate dehydrogenase inhibitor that has demonstrated potent fungicidal activity. Its primary mode of action is the disruption of the fungal mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production. This guide will delve into the specifics of its performance, particularly highlighting its efficacy against resistant fungal strains.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data on the efficacy of **Y12196** and other antifungal agents against various fungal strains.

Table 1: Comparative Efficacy of **Y12196** and Boscalid against *Botrytis cinerea*

Fungal Strain	Mutation in SdhB	Y12196 EC50 (mg/L)	Boscalid EC50 (mg/L)	Resistance Factor (Y12196 vs. Boscalid)
Wild-Type	None	0.284 - 20.147	0.097 - 54.162	Varies
Boscalid-Resistant	H272R	Sensitive	Resistant	Y12196 is significantly more effective
Boscalid-Resistant	P225F	Cross-resistance observed	Resistant	Similar efficacy
Boscalid-Resistant	N230I	Cross-resistance observed	Resistant	Similar efficacy

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Data is compiled from studies on *Botrytis cinerea* isolates.

Table 2: Representative Antifungal Activity of a Novel SDHI (Benzovindiflupyr) and Other Antifungal Classes against Clinically Relevant Fungi

Antifungal Agent	Class	<i>Candida albicans</i> MIC (µg/mL)	<i>Aspergillus fumigatus</i> MIC (µg/mL)
Benzovindiflupyr	SDHI	No publicly available data	No publicly available data
Fluconazole	Azole	0.25 - 1.0	16 - >64
Amphotericin B	Polyene	0.25 - 1.0	0.5 - 2.0
Caspofungin	Echinocandin	0.03 - 0.25	0.03 - 0.125

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Disclaimer: Data for Benzovindiflupyr is presented as a representative for a novel SDHI, as specific data for **Y12196** against these clinical pathogens is not publicly available. This is intended to provide a contextual comparison.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing of SDHIs against *Botrytis cinerea*

This protocol is adapted from the Fungicide Resistance Action Committee (FRAC) guidelines for determining the EC50 values of SDHIs.

- Fungal Isolate Preparation: *Botrytis cinerea* isolates are cultured on potato dextrose agar (PDA) to obtain sporulating cultures. Spores are harvested and suspended in a suitable liquid medium.
- Antifungal Stock Solution Preparation: A stock solution of **Y12196** is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
- Microtiter Plate Assay:
 - Serial dilutions of the **Y12196** stock solution are prepared in a 96-well microtiter plate using a liquid growth medium.
 - A standardized suspension of *B. cinerea* spores is added to each well.
 - The plates are incubated at a controlled temperature (typically 20-25°C) for a defined period (e.g., 3-5 days).
- Data Analysis:
 - Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
 - The percentage of growth inhibition is calculated for each **Y12196** concentration relative to a drug-free control.
 - The EC50 value is determined by plotting the percentage of inhibition against the log of the **Y12196** concentration and fitting the data to a dose-response curve.

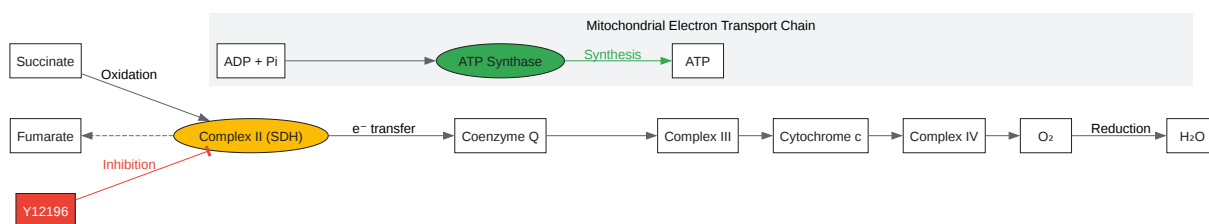
General Broth Microdilution Antifungal Susceptibility Testing (CLSI Guidelines)

For clinically relevant yeasts (*Candida* spp.) and molds (*Aspergillus* spp.), the Clinical and Laboratory Standards Institute (CLSI) provides standardized broth microdilution methods (M27 for yeasts and M38 for filamentous fungi).

- **Inoculum Preparation:** Fungal isolates are grown on appropriate agar media, and a standardized inoculum suspension is prepared to a specific cell density.
- **Microdilution Plate Preparation:** 96-well microtiter plates containing serial twofold dilutions of the antifungal agents in RPMI-1640 medium are used.
- **Inoculation and Incubation:** The standardized inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours for *Candida* and at a species-appropriate temperature and duration for *Aspergillus*.
- **Endpoint Determination:** The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

Mandatory Visualization

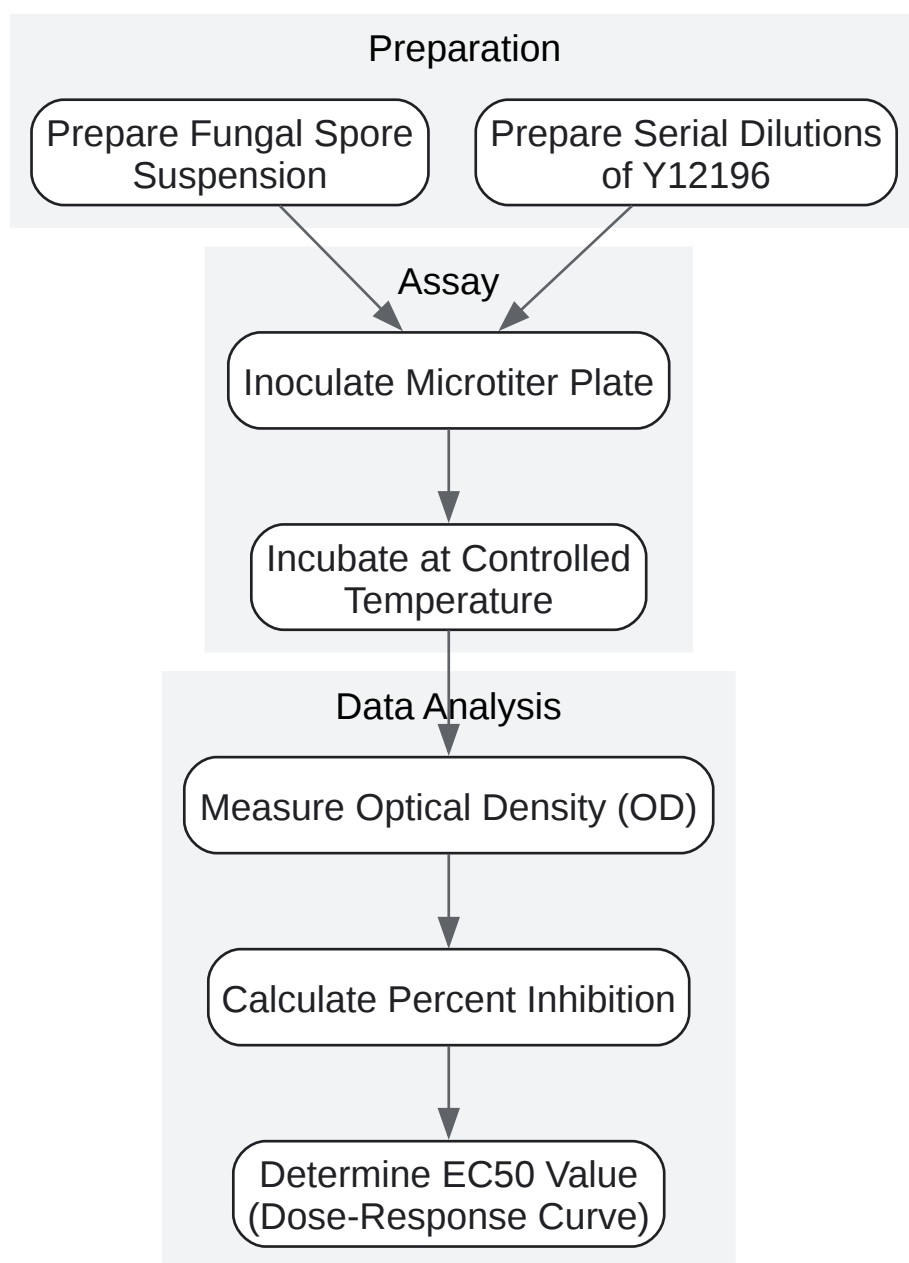
Signaling Pathway of Succinate Dehydrogenase (SDH) Inhibition



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Caption: Mechanism of **Y12196** action via inhibition of Complex II (SDH).

Experimental Workflow for EC50 Determination



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Caption: Workflow for determining the EC₅₀ of **Y12196**.

- To cite this document: BenchChem. [Y12196: A Comparative Performance Analysis Against Fungal Pathogens]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13902968#y12196-performance-against-wild-type-and-mutant-fungal-strains\]](https://www.benchchem.com/product/b13902968#y12196-performance-against-wild-type-and-mutant-fungal-strains)

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